(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol
CAS No.:
Cat. No.: VC16533949
Molecular Formula: C12H17N5O
Molecular Weight: 247.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17N5O |
|---|---|
| Molecular Weight | 247.30 g/mol |
| IUPAC Name | [1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]methanol |
| Standard InChI | InChI=1S/C12H17N5O/c1-16-11-10(6-15-16)12(14-8-13-11)17-5-3-2-4-9(17)7-18/h6,8-9,18H,2-5,7H2,1H3 |
| Standard InChI Key | CDRNUNCEIASVKD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CO |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Functional Groups
The molecule integrates two heterocyclic systems: a pyrazolo[3,4-d]pyrimidine ring and a piperidine moiety. The pyrazolo[3,4-d]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, with a methyl group at the N1 position . Attached to the pyrimidine’s C4 position is a piperidine ring, further substituted at the C2 position with a hydroxymethyl group (-CH2OH). This configuration introduces both hydrophobic (heterocyclic cores) and hydrophilic (hydroxymethyl) regions, influencing solubility and target binding.
Table 1: Key Structural Parameters
X-ray crystallography of related compounds reveals planar pyrazolo[3,4-d]pyrimidine systems and equatorial orientation of substituents on piperidine . The hydroxymethyl group adopts a staggered conformation to minimize steric hindrance.
Synthetic Methodologies
Pyrazolo[3,4-d]pyrimidine Formation
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common route involves:
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Formimidate Intermediate: Treatment of 5-amino-1-methylpyrazole-4-carbonitrile with formamidine acetate yields the pyrazolo[3,4-d]pyrimidine scaffold .
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Nucleophilic Substitution: Introduction of the piperidine moiety at C4 using 2-(hydroxymethyl)piperidine under basic conditions (e.g., K2CO3 in DMF) .
Table 2: Representative Synthesis Steps
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Formamidine acetate, EtOH | 78% |
| 2 | Piperidine coupling | K2CO3, DMF, 80°C | 65% |
| 3 | Hydroxymethyl oxidation* | Dess–Martin periodinane | 46% |
*Optional step to convert -CH2OH to -COOH for prodrug derivatives .
| Target | IC50 (nM) | Selectivity vs. PKA |
|---|---|---|
| CDK2 | 12.4 | 28-fold |
| PKBβ | 8.7 | 150-fold |
| PI3Kδ | 34.9 | 40-fold |
Mechanistic studies indicate competitive ATP binding, with the pyrazolo[3,4-d]pyrimidine core occupying the adenine pocket and the piperidine-methanol group extending into the hydrophobic region II .
Pharmacokinetic and ADME Properties
Metabolic Stability
Despite potent in vitro activity, early analogs faced rapid hepatic clearance due to:
Table 4: Pharmacokinetic Parameters (Rat)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 22% |
| t1/2 | 1.8 h |
| Cl | 32 mL/min/kg |
Structural modifications, such as replacing the piperidine with a morpholine ring, improved metabolic stability (t1/2 = 4.2 h) .
Computational Modeling and Structure-Activity Relationships
Molecular Docking Insights
Docking studies (PDB: 1JVP) reveal critical interactions:
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π-Stacking: Pyrazolo[3,4-d]pyrimidine with Phe80.
Free energy perturbation calculations correlate C2 substituent bulk with improved PKBβ binding (ΔΔG = -3.2 kcal/mol for -CH2OH vs. -CH3) .
Therapeutic Applications and Clinical Relevance
Oncology
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Breast Cancer: Synergizes with paclitaxel in MCF-7 xenografts (TGI = 92% at 50 mg/kg) .
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Leukemia: Induces apoptosis in Jurkat cells via BAD phosphorylation (EC50 = 0.9 μM) .
Inflammatory Diseases
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